natural occurrence of (Z,E)-alpha-Farnesene in plants
natural occurrence of (Z,E)-alpha-Farnesene in plants
Technical Guide: Natural Occurrence and Bioactivity of (Z,E)- -Farnesene[1]
Executive Summary
While (E,E)-
Chemical Identity and Stereochemistry
The biological activity of
Structural Distinction[2]
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IUPAC Name: (3Z,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene[1][2][3]
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Key Structural Feature: The "Z" (cis) configuration at the C3-C4 double bond creates a steric "kink" different from the linear (E,E) form.[1] This geometry drastically alters its binding affinity to olfactory receptors (ORs) in insects and its oxidative stability.[1]
Physical Properties Comparison[1][2][5]
| Property | (Z,E)- | (E,E)- |
| Boiling Point | ~125°C (12 mmHg) | ~124°C (12 mmHg) |
| Kovats Index (DB-5) | ~1405 - 1420 | ~1450 - 1465 |
| Stability | Highly susceptible to autoxidation | Susceptible (forms conjugated trienols) |
| Primary Role | Insect Pheromone / Minor Plant Volatile | Fruit Ripening Signal / Major Plant Volatile |
Biosynthetic Machinery
The formation of (Z,E)-
Mechanism of Isomerization
The precursor, Farnesyl Diphosphate (FPP), undergoes ionization to form the (E,E)-farnesyl cation.[1] The critical divergence occurs via the rotation of the C2-C3 bond in the intermediate cation before deprotonation.[1]
Figure 1: Bifurcation of the farnesyl cation pathway leading to distinct stereoisomers.[1]
Botanical Distribution
Unlike the (E,E) isomer, which is abundant in the waxy coating of pomaceous fruits, the (Z,E) isomer appears in specific chemotypes and essential oils, often as a minor constituent that requires sensitive detection methods.[1]
Primary Plant Sources
| Plant Species | Family | Tissue Source | Concentration / Context |
| Perilla frutescens | Lamiaceae | Leaf Oil | Significant. Found in specific chemotypes (up to 7%); distinct from ketone-rich types.[1] |
| Malus domestica | Rosaceae | Fruit Peel | Minor. Constitutes <5% of total farnesene fraction; co-occurs with massive (E,E) levels.[1] |
| Artemisia dracunculus | Asteraceae | Aerial Parts | Trace/Minor. Identified in tarragon essential oil profiles alongside methyl chavicol.[1] |
| Cananga odorata | Annonaceae | Flower (Ylang Ylang) | Variable. Present in "Extra" fraction; often masked by germacrene D and (E,E)-isomer.[1][4] |
Ecological Significance (The "Why")
In Perilla, the presence of (Z,E)-
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Pheromonal Mimicry: The (Z,E) isomer is the primary recruitment (trail) pheromone for the Red Imported Fire Ant (Solenopsis invicta) and an alarm pheromone for termites.[1] Plants synthesizing this isomer may be exploiting these signaling pathways for defense (repelling termites) or indirect defense (attracting predators).[1]
Analytical Protocol: Isolation and Identification
Challenge: (Z,E)-
Validated Workflow (SPME-GC-MS)
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Sample Preparation:
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Flash-freeze plant tissue (liquid N2) and grind to powder.[1]
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Place 1g tissue in a 20mL headspace vial with 1mL saturated CaCl2 solution (to inhibit enzymatic oxidation).
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Extraction (Headspace-SPME):
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Fiber: 100 µm Polydimethylsiloxane (PDMS) or DVB/CAR/PDMS.[1]
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Equilibration: 15 min at 40°C.
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Extraction: 30 min at 40°C (agitation at 250 rpm).
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Chromatographic Separation:
Analytical Logic Diagram
Figure 2: Workflow for preserving stereochemical integrity during analysis.
Therapeutic & Drug Development Potential
While (E,E)-
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Neutrophil Inhibition: Recent studies (e.g., in Artemisia) suggest farnesene isomers can inhibit Calcium mobilization in human neutrophils, acting as potential anti-inflammatory agents.
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Pest Control (Agro-Pharma): Due to its potency as a fire ant trail pheromone, the (Z,E) isomer is a prime candidate for "attract-and-kill" biopesticide formulations.[1]
References
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Vander Meer, R. K., et al. (2002). (Z,E)-alpha-Farnesene, the Dufour's gland recruitment pheromone of the red imported fire ant, Solenopsis invicta.[1] Journal of Chemical Ecology. Link
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Rupasinghe, H. P., et al. (2000). Biosynthesis of alpha-farnesene and its oxidation products in apple fruit. Journal of Agricultural and Food Chemistry. Link[1]
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Ito, M., et al. (2002). Variety of Perilla frutescens and their volatile components. Journal of Essential Oil Research. Link[1]
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Schotsmans, W., et al. (2004). Quality of apples as affected by alpha-farnesene and its oxidation products. Postharvest Biology and Technology. Link
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Schepetkin, I. A., et al. (2022). Neutrophil Immunomodulatory Activity of Farnesene, a Component of Artemisia dracunculus Essential Oils. International Journal of Molecular Sciences. Link
